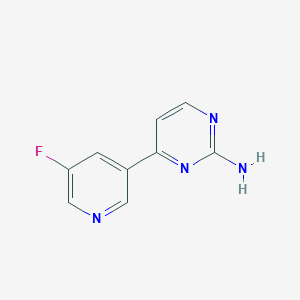

4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C9H7FN4. It is used in the synthesis of various pharmaceutical products .

Synthesis Analysis

The synthesis of “4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine” involves the transformation of 5-Fluoro-4-(pyridin-3-yl)-2-aminopyrimidine into 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in the synthesis of fluorinated imatinib base . Another study reported the synthesis of similar compounds using a faithful 3D quantitative structure-activity relationship model .

Molecular Structure Analysis

The molecular structure of “4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine” can be represented by the InChI code 1S/C9H7FN4/c10-7-3-6(4-12-5-7)8-1-2-13-9(11)14-8/h1-5H,(H2,11,13,14) . This compound has a molecular weight of 190.18 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Pyrimidine derivatives like 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine have been utilized in the development of new antimicrobial agents. Their ability to interfere with DNA and RNA synthesis makes them effective against a range of microbial pathogens. Research has shown that modifications to the pyrimidine ring can lead to compounds with potent antibacterial and antifungal properties .

Anticancer Research

In the field of oncology, pyrimidine-based compounds are being explored for their potential as anticancer agents. They can act as kinase inhibitors, disrupting cell signaling pathways that are often dysregulated in cancer cells. This compound, with its fluoropyridin moiety, may interact with specific kinases involved in tumor growth and proliferation .

Immunology and Immuno-oncology

The immunomodulatory effects of pyrimidine derivatives are of significant interest in immunology and immuno-oncology. They can modulate immune responses, which is crucial in conditions like autoimmune diseases and cancer. By targeting specific cellular receptors or enzymes, they can enhance or suppress the immune system as needed .

Neurological Disorder Treatment

Pyrimidine compounds have shown promise in treating neurological disorders. They can serve as central nervous system (CNS)-active agents, potentially offering new avenues for managing conditions such as epilepsy, Alzheimer’s disease, and Parkinson’s disease. Their structural flexibility allows for the design of molecules that can cross the blood-brain barrier and interact with CNS targets .

Agricultural Applications

In agriculture, pyrimidine derivatives are used to develop novel fungicides with modes of action different from existing products. This helps in managing resistance issues. For example, certain pyrimidine-amines have shown excellent activity against crop diseases like corn rust, providing an alternative to traditional fungicides .

Synthesis of Herbicides and Insecticides

The synthetic versatility of pyrimidine derivatives extends to the creation of herbicides and insecticides. The introduction of fluorine atoms, as seen in 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine, can lead to compounds with enhanced biological activity and selectivity, making them effective at controlling weeds and pests .

Wirkmechanismus

Target of Action

It is known that fluorinated pyrimidines and pyridines often interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

Fluorinated compounds often exert their effects by interacting with their targets and inducing changes in their function. The presence of a fluorine atom can enhance the compound’s binding affinity and selectivity .

Biochemical Pathways

Fluorinated pyrimidines and pyridines are known to be involved in various biochemical pathways, often influencing cellular processes such as dna synthesis and enzymatic reactions .

Pharmacokinetics

The presence of a fluorine atom can often enhance the bioavailability and metabolic stability of a compound .

Result of Action

Fluorinated compounds often exhibit various biological activities, including antiviral, antifungal, and antitumor effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity .

Eigenschaften

IUPAC Name |

4-(5-fluoropyridin-3-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4/c10-7-3-6(4-12-5-7)8-1-2-13-9(11)14-8/h1-5H,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZGUGFNVQVOPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=CC(=CN=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate](/img/structure/B1380136.png)

![4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one](/img/structure/B1380147.png)

![2-[(2,6-Dimethylphenyl)methoxy]-4-fluoro-1-nitrobenzene](/img/structure/B1380152.png)